

Protocol for the N-Alkylation of Methyl Indole-6-carboxylate

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Compound of Interest

Compound Name: Methyl indole-6-carboxylate

Cat. No.: B024179

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This document provides a detailed protocol for the N-alkylation of **methyl indole-6-carboxylate**, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol is based on the widely used method of deprotonation with sodium hydride followed by reaction with an alkyl halide.

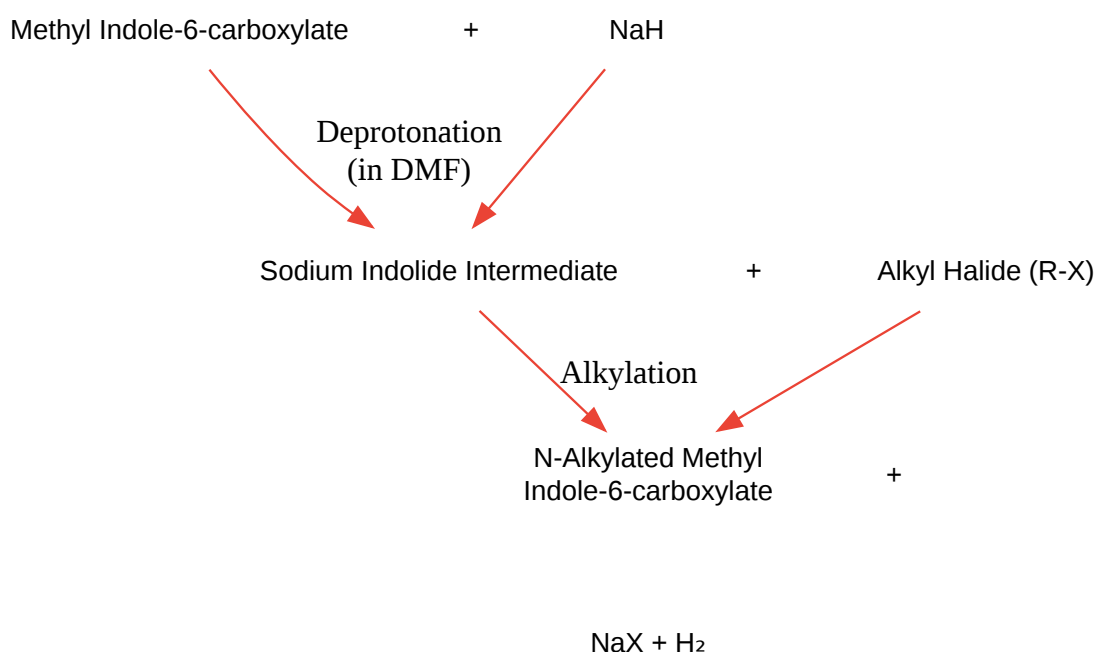
The N-alkylation of indoles is a fundamental reaction in organic synthesis. For **methyl indole-6-carboxylate**, selective alkylation on the nitrogen atom is crucial for building molecular complexity and modulating biological activity. The electron-withdrawing nature of the ester group can influence the reactivity of the indole nitrogen. This protocol provides a robust method to achieve efficient N-alkylation.

Experimental Workflow

The overall experimental workflow for the N-alkylation of **methyl indole-6-carboxylate** is depicted below. It involves the deprotonation of the indole nitrogen using a strong base, followed by the nucleophilic attack of the resulting indolide anion on an alkyl halide.



General Reaction Scheme



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